molecular formula C10H17F2IO B13312476 1-(2,2-Difluoroethoxy)-2-iodocyclooctane

1-(2,2-Difluoroethoxy)-2-iodocyclooctane

Cat. No.: B13312476
M. Wt: 318.14 g/mol
InChI Key: AOXMWEXSEGGQQI-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethoxy)-2-iodocyclooctane is a chemical compound characterized by the presence of a difluoroethoxy group and an iodine atom attached to a cyclooctane ring

Preparation Methods

The synthesis of 1-(2,2-Difluoroethoxy)-2-iodocyclooctane typically involves the following steps:

    Starting Materials: The synthesis begins with cyclooctane, which undergoes halogenation to introduce the iodine atom.

    Introduction of Difluoroethoxy Group: The difluoroethoxy group is introduced through a nucleophilic substitution reaction using 2,2-difluoroethanol as the nucleophile.

    Reaction Conditions: The reactions are typically carried out under anhydrous conditions with the use of a suitable base, such as sodium hydride, to deprotonate the alcohol and facilitate the substitution reaction.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(2,2-Difluoroethoxy)-2-iodocyclooctane undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like sodium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,2-Difluoroethoxy)-2-iodocyclooctane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethoxy)-2-iodocyclooctane involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the difluoroethoxy group. These functional groups make the compound reactive towards nucleophiles and suitable for cross-coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

1-(2,2-Difluoroethoxy)-2-iodocyclooctane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the cyclooctane ring, the difluoroethoxy group, and the iodine atom, which together confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C10H17F2IO

Molecular Weight

318.14 g/mol

IUPAC Name

1-(2,2-difluoroethoxy)-2-iodocyclooctane

InChI

InChI=1S/C10H17F2IO/c11-10(12)7-14-9-6-4-2-1-3-5-8(9)13/h8-10H,1-7H2

InChI Key

AOXMWEXSEGGQQI-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(C(CC1)OCC(F)F)I

Origin of Product

United States

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